molecular formula C13H21N3O3 B5566673 (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol

Cat. No. B5566673
M. Wt: 267.32 g/mol
InChI Key: WFYJVNKRGLHWBC-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it useful for a variety of different applications, including drug discovery and development, as well as biochemical and physiological research.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol is not fully understood, but it is thought to act as a potent inhibitor of certain enzymes, including proteases and kinases. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol has been found to have a number of different biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. Additionally, this molecule has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol in lab experiments is its high potency and specificity. This compound has been found to be highly effective at inhibiting certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this molecule is its potential toxicity, which can vary depending on the concentration used and the specific cell or tissue type being studied.

Future Directions

There are a number of different future directions for research on (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol. One area of focus is on further elucidating the mechanism of action of this compound, particularly with respect to its effects on different enzymes and signaling pathways. Additionally, researchers are interested in exploring the potential therapeutic applications of this molecule, particularly in the treatment of cancer and neurodegenerative diseases. Finally, there is ongoing research aimed at developing more efficient and cost-effective methods for synthesizing this compound, which could help to facilitate its use in a wider range of scientific applications.

Synthesis Methods

The synthesis of (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of a chiral auxiliary to control the stereochemistry of the final product, resulting in a pure enantiomer.

Scientific Research Applications

(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol has been extensively studied for its potential applications in scientific research. One area of research where this molecule has shown promise is in drug discovery and development. This compound has been found to have unique pharmacological properties that make it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-8-10(9(2)15-14-8)6-12(18)16-5-4-13(3,19)11(17)7-16/h11,17,19H,4-7H2,1-3H3,(H,14,15)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYJVNKRGLHWBC-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCC(C(C2)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC(=O)N2CC[C@@]([C@H](C2)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol

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